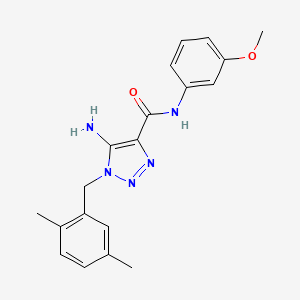

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide

説明

The compound 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide (CAS: 899737-70-3) is a triazole-based carboxamide featuring a 2,5-dimethylbenzyl group at the N1 position and a 3-methoxyphenyl substituent on the carboxamide moiety. Its molecular weight is 349.44 g/mol, and it belongs to a class of compounds known for modular synthetic routes and diverse biological activities .

特性

IUPAC Name |

5-amino-1-[(2,5-dimethylphenyl)methyl]-N-(3-methoxyphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2/c1-12-7-8-13(2)14(9-12)11-24-18(20)17(22-23-24)19(25)21-15-5-4-6-16(10-15)26-3/h4-10H,11,20H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGJQWHETXAFBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C(=C(N=N2)C(=O)NC3=CC(=CC=C3)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The starting materials include 2,5-dimethylbenzyl bromide, 3-methoxyaniline, and sodium azide. The key steps in the synthesis are:

Formation of the azide intermediate: 2,5-dimethylbenzyl bromide reacts with sodium azide to form 2,5-dimethylbenzyl azide.

Cycloaddition reaction: The azide intermediate undergoes a cycloaddition reaction with 3-methoxyaniline to form the triazole ring.

Amidation: The resulting triazole compound is then subjected to amidation with an appropriate carboxylic acid derivative to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

化学反応の分析

Types of Reactions

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro derivatives can be reduced back to the amino group.

Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products

The major products formed from these reactions include nitro derivatives, reduced amines, and substituted triazole derivatives.

科学的研究の応用

5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

作用機序

The mechanism of action of 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.

類似化合物との比較

Table 1: Structural and Functional Comparison of Triazole Carboxamide Derivatives

Key Findings from Comparative Studies

Antimicrobial Activity :

- The carbamoylmethyl derivative (–4, 19) inhibits LexA repressor self-cleavage, blocking the bacterial SOS response. Its IC₅₀ values are comparable across fluorescence-based and radiolabeled assays, confirming target specificity .

- Halogenated analogs (e.g., 3-bromobenzyl in ) may enhance membrane permeability and resistance to enzymatic degradation, though direct antibacterial data are lacking.

Anticancer Activity: Derivatives with dichlorophenyl () or dimethoxyphenyl groups exhibit selective cytotoxicity against renal and CNS cancers. The 2,5-dichlorophenyl variant reduced renal cancer cell growth by 13.42% .

Metabolic Stability :

- Methyl and methoxy groups (e.g., 2,5-dimethylbenzyl in the main compound) improve lipophilicity and oral bioavailability. However, excessive hydrophobicity (e.g., brominated analogs) may limit solubility .

- The carbamoylmethyl scaffold (–4) demonstrates low cytotoxicity, making it suitable for prolonged therapeutic use .

生物活性

The compound 5-amino-1-(2,5-dimethylbenzyl)-N-(3-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide is part of a class of triazole derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound's structure can be summarized as follows:

- Core Structure : 1,2,3-triazole

- Functional Groups :

- Amino group at position 5

- Benzyl group with 2,5-dimethyl substitution

- Methoxyphenyl group at the N position

- Carboxamide functionality

Antiparasitic Activity

Recent studies have indicated that compounds containing the triazole core exhibit significant antiparasitic activity. Notably, a related compound in the series has shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. The optimization of triazole derivatives led to compounds with submicromolar activity (pEC50 > 6), highlighting their potential as therapeutic agents against neglected tropical diseases .

Structure-Activity Relationships (SAR)

The SAR studies demonstrate that modifications to the triazole core and peripheral substituents significantly influence biological activity. For instance:

- Replacement of the amino group with hydrogen or other substituents resulted in inactivity, suggesting that the amino group is crucial for maintaining the bioactive conformation .

- The presence of a methoxy group on the phenyl ring enhances lipophilicity and solubility, which are essential for oral bioavailability .

Study on Chagas Disease

In a phenotypic screening study against T. cruzi, several derivatives were synthesized and tested. Compound 3 from this series was identified as the most potent, demonstrating a significant reduction in parasite burden in infected VERO cells and showing selectivity over human liver cells (HepG2) with a selectivity index greater than 100-fold .

In vitro Studies

In vitro assays have shown that modifications to the triazole scaffold can lead to enhanced antiviral properties. For example, compounds with specific substitutions at the C-2 and N-3 positions exhibited improved inhibition of viral replication in cell cultures .

Data Table: Biological Activity Summary

| Compound Name | Target Disease | Activity (pEC50) | Selectivity Index | Comments |

|---|---|---|---|---|

| Compound 3 | Chagas Disease | >6 | >100 | Significant reduction in parasite burden |

| Triazole Derivative A | HIV | 0.35 μM | N/A | Effective against reverse transcriptase |

| Triazole Derivative B | HCV | 0.26 μM | N/A | Inhibits NS5B RNA polymerase |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。